molecular formula C14H12N6O3 B2785196 4-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamido)benzamide CAS No. 1327502-65-7

4-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamido)benzamide

Cat. No. B2785196
CAS RN: 1327502-65-7
M. Wt: 312.289
InChI Key: SAOQVYUIQXMNBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamido)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as OTAVA-BB 1208835 and is synthesized using a specific method.

Scientific Research Applications

c-Met Kinase Inhibition for Cancer Therapy

Compounds derived from the core structure of “4-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamido)benzamide” have shown potential as c-Met kinase inhibitors . This enzyme plays a crucial role in cancer cell growth and metastasis. Derivatives like compound 22i have demonstrated excellent anti-tumor activity against various cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer), with low IC50 values indicating potent inhibitory effects .

Energetic Materials for Explosives

The triazolo[4,3-a]pyrimidin moiety, when incorporated into energetic materials, can contribute to the development of explosives with high detonation performance and thermal stability . These materials are designed to be insensitive to external stimuli, making them safer for handling while maintaining their explosive properties .

Development of Heat-Resistant Explosives

Some derivatives have been identified as promising candidates for heat-resistant explosives. They exhibit remarkable density, excellent thermal stability, and superior detonation performance compared to current heat-resistant explosives . This makes them suitable for applications where explosives must withstand high temperatures without degradation.

Primary Explosives with High Sensitivity

Certain triazolo[4,3-a]pyrimidin derivatives are very sensitive to impact and friction but offer excellent detonation performance. These properties suggest their use as primary explosives in applications requiring immediate and powerful initiation of secondary explosives .

LSD1 Inhibitors for Therapeutic Applications

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which shares a similar core structure, has been used as a template for designing new LSD1 inhibitors . LSD1 is an enzyme involved in epigenetic regulation, and its inhibition is a promising strategy for treating various diseases, including cancer.

Synthetic Intermediates in Pharmaceutical Production

The triazolo[4,3-a]pyrimidin moiety is used in the synthesis of various pharmaceuticals. Its ability to form specific interactions with different target receptors makes it a valuable pharmacophore in drug design and development .

properties

IUPAC Name

4-[[2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O3/c15-12(22)9-2-4-10(5-3-9)17-11(21)8-20-14(23)19-7-1-6-16-13(19)18-20/h1-7H,8H2,(H2,15,22)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOQVYUIQXMNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)N)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamido)benzamide

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